M3/M2 Receptor Binding Selectivity
In radioligand displacement assays using human recombinant muscarinic receptors, J‑104129 fumarate exhibits an M3 Ki of 4.2 nM and an M2 Ki of 490 nM, yielding a 117‑fold M3/M2 selectivity ratio [1]. This contrasts starkly with the non‑selective antagonist tolterodine, which shows nearly identical M3 and M2 affinities (Ki ≈ 2.5 nM and 2.0 nM, respectively; selectivity ~1.3‑fold) . Even among marketed M3‑preferring agents, J‑104129 demonstrates superior selectivity: darifenacin has an M3 Ki of 0.76 nM but only ~59‑fold M3/M2 selectivity , while solifenacin has an M3 Ki of 12 nM with ~14‑fold M3/M2 selectivity [2]. J‑104129 therefore provides a unique combination of high potency and >100‑fold M3/M2 discrimination not matched by any currently approved muscarinic antagonist.
| Evidence Dimension | M3 vs M2 receptor subtype selectivity (human recombinant) |
|---|---|
| Target Compound Data | M3 Ki = 4.2 nM, M2 Ki = 490 nM, M3/M2 selectivity = 117-fold |
| Comparator Or Baseline | Tolterodine: M3 Ki ≈ 2.5 nM, M2 Ki ≈ 2.0 nM (1.3-fold); Darifenacin: M3 Ki = 0.76 nM, M2 Ki = 44.7 nM (59-fold); Solifenacin: M3 Ki = 12 nM, M2 Ki = 170 nM (14-fold) |
| Quantified Difference | J-104129 M3/M2 selectivity is 90× higher than tolterodine, 2× higher than darifenacin, and 8.4× higher than solifenacin |
| Conditions | Radioligand displacement assays using [3H]N‑methylscopolamine on human cloned muscarinic M1–M5 receptors expressed in CHO‑K1 cell membranes |
Why This Matters
High M3/M2 selectivity minimizes confounding M2-mediated cardiac effects, enabling cleaner interpretation of M3-specific pharmacology in both in vitro and in vivo models.
- [1] Mitsuya M, Mase T, Tsuchiya Y, Kawakami K, Hattori H, Kobayashi K, Ogino Y, Fujikawa T, Satoh A, Kimura T, Noguchi K, Ohtake N, Tomimoto K. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors. Bioorg Med Chem. 1999;7(11):2555-2567. View Source
- [2] Ikeda K, Kobayashi S, Suzuki M, Miyata K, Takeuchi M, Yamada T, Honda K. M3 receptor antagonism by the novel antimuscarinic agent solifenacin. Naunyn Schmiedebergs Arch Pharmacol. 2002;366(2):97-103. View Source
